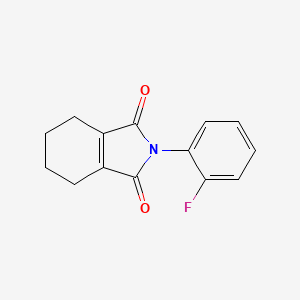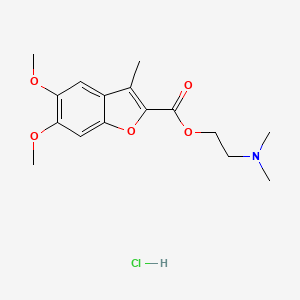
2-Benzofurancarboxylic acid, 5,6-dimethoxy-3-methyl-, 2-(dimethylamino)ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzofurancarboxylic acid, 5,6-dimethoxy-3-methyl-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound with a unique structure that includes a benzofuran core substituted with methoxy and methyl groups, and an ester linkage to a dimethylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxylic acid, 5,6-dimethoxy-3-methyl-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves multiple steps. One common approach starts with the preparation of 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid. This intermediate can be synthesized through the reaction of appropriate starting materials under controlled conditions, such as acidification with concentrated hydrochloric acid to precipitate the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzofurancarboxylic acid, 5,6-dimethoxy-3-methyl-, 2-(dimethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The ester and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-Benzofurancarboxylic acid, 5,6-dimethoxy-3-methyl-, 2-(dimethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Benzofurancarboxylic acid, 5,6-dimethoxy-3-methyl-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran-2-carboxylic acid: A simpler analog with a benzofuran core and carboxylic acid group.
2-Benzofurancarboxylic acid, 5-hydroxy-, methyl ester: Another derivative with a hydroxyl group and methyl ester functionality.
Uniqueness
2-Benzofurancarboxylic acid, 5,6-dimethoxy-3-methyl-, 2-(dimethylamino)ethyl ester, hydrochloride is unique due to its combination of methoxy, methyl, and dimethylaminoethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role.
Propriétés
Numéro CAS |
40713-11-9 |
|---|---|
Formule moléculaire |
C16H22ClNO5 |
Poids moléculaire |
343.80 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 5,6-dimethoxy-3-methyl-1-benzofuran-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H21NO5.ClH/c1-10-11-8-13(19-4)14(20-5)9-12(11)22-15(10)16(18)21-7-6-17(2)3;/h8-9H,6-7H2,1-5H3;1H |
Clé InChI |
OPXFUFVVZOXZCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=CC(=C(C=C12)OC)OC)C(=O)OCCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


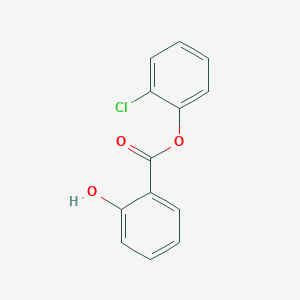
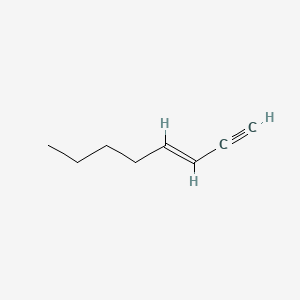
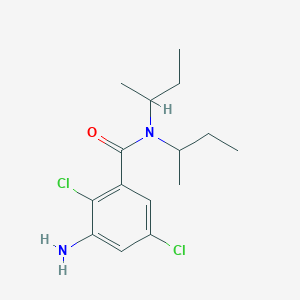
![Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy-](/img/structure/B14658019.png)
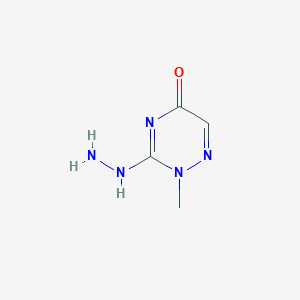

![3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14658034.png)
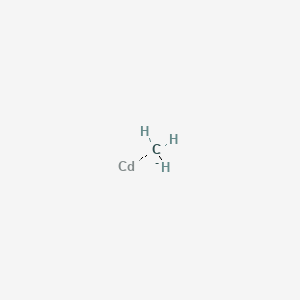
![3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14658045.png)
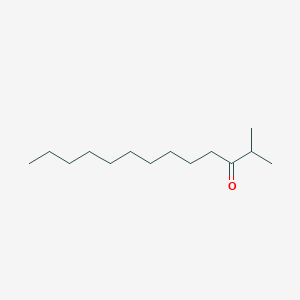
![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)

